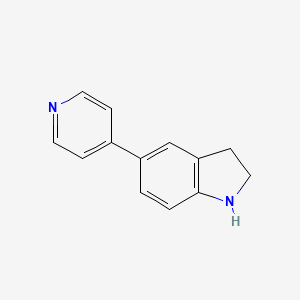
5-(Pyridin-4-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-4-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)indoline typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Suzuki–Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under palladium catalysis .
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acid catalysts.
Major Products:
Oxidation: Indole derivatives.
Reduction: Piperidine derivatives.
Substitution: N-alkylated indoline derivatives.
Applications De Recherche Scientifique
Pharmaceuticals
5-(Pyridin-4-yl)indoline has shown promise in drug development, particularly in the following areas:
- Cancer Therapy : As an IDO1 inhibitor, it has potential applications in cancer immunotherapy. Studies have demonstrated its ability to induce vacuole formation in certain cancer cell lines, suggesting a novel mechanism of action that could be exploited for therapeutic purposes .
- Antiallergic Agents : Research has identified derivatives of this compound with significant antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized, showing up to 406-fold potency compared to established antihistamines in vitro .
Biological Research
The compound is utilized in various biological studies:
- Mechanism of Action Studies : It serves as a probe to investigate the mechanisms underlying immune modulation and cancer progression. Its interaction with IDO1 and other molecular targets is under extensive research to elucidate its therapeutic potential.
- Vacuole-Inducing Activity : The ability of certain derivatives to induce methuosis (a form of cell death distinct from apoptosis) has been explored as a novel anticancer strategy. This activity is linked to the structural specificity of the indolyl and pyridinyl moieties within the compound .
Industrial Applications
In addition to its pharmaceutical potential, this compound finds applications in:
- Material Science : The compound can serve as a building block for synthesizing more complex molecules, which may have utility in developing new materials or catalysts.
Comparative Analysis of Related Compounds
To highlight the diversity within the indole-pyridine hybrid class, the following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-(Pyridin-3-yl)indole | Indole derivative | Exhibits IDO1 inhibition; different substitution pattern on pyridine. |
| 5-(Pyrimidin-2-yl)indole | Indole derivative | Contains a pyrimidine instead of pyridine; potential for different biological activities. |
| 6-(Pyridin-2-yl)indole | Indole derivative | Substituted at the 6-position; may exhibit distinct pharmacological properties. |
| 7-(Pyridin-4-yl)-1H-indole | Indole derivative | Different substitution pattern; potential variations in biological activity. |
Case Studies
- IDO1 Inhibition and Cancer Immunotherapy : A study demonstrated that derivatives of this compound effectively inhibited IDO1 activity, leading to enhanced T-cell responses against tumors in preclinical models. This suggests potential for clinical application in enhancing cancer immunotherapy efficacy.
- Antiallergic Properties : In vivo studies confirmed that specific N-(pyridin-4-yl)-(indol-3-yl)alkylamides derived from this compound significantly inhibited allergic responses in animal models, showcasing their potential as novel antiallergic agents .
Mécanisme D'action
The mechanism of action of 5-(Pyridin-4-yl)indoline involves its interaction with various molecular targets. The indoline moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, while the pyridine ring can coordinate with metal ions and participate in π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
Pyridine: A simple aromatic ring with nitrogen at one position.
Indoline: A reduced form of indole with a saturated nitrogen-containing ring.
Uniqueness: 5-(Pyridin-4-yl)indoline is unique due to the presence of both an indoline and a pyridine ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propriétés
Numéro CAS |
90679-08-6 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
5-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-4,6-7,9,15H,5,8H2 |
Clé InChI |
DAQYEMLWVIQCRV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














